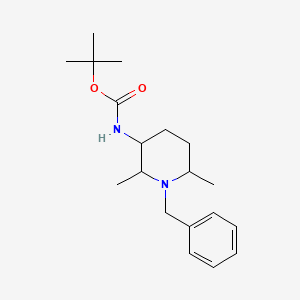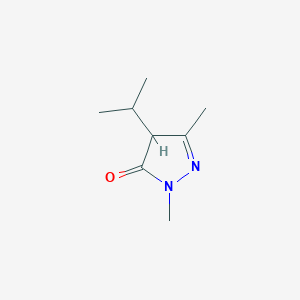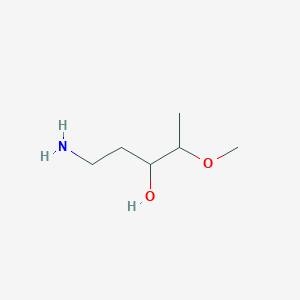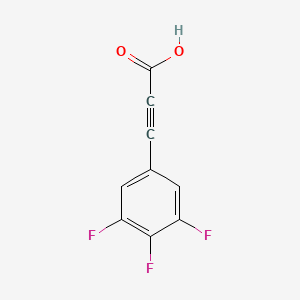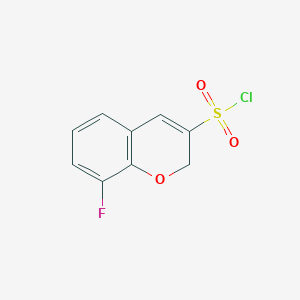
8-fluoro-2H-chromene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-2H-chromene-3-sulfonyl chloride is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a sulfonyl chloride group makes this compound highly reactive, which is useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-2H-chromene-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromene derivative.
Fluorination: Introduction of the fluorine atom at the 8th position of the chromene ring.
Sulfonylation: The sulfonyl chloride group is introduced at the 3rd position of the chromene ring using reagents like chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2H-chromene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The chromene ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation: Formation of chromene-3-sulfonic acid derivatives.
Reduction: Formation of reduced chromene derivatives.
Scientific Research Applications
8-fluoro-2H-chromene-3-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Biology: Employed in the study of enzyme inhibition and protein labeling.
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 8-fluoro-2H-chromene-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations and biological applications.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-2H-chromene-3-sulfonyl chloride
- 8-bromo-2H-chromene-3-sulfonyl chloride
- 8-iodo-2H-chromene-3-sulfonyl chloride
Uniqueness
8-fluoro-2H-chromene-3-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated counterparts. The fluorine atom can influence the compound’s biological activity and chemical behavior, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C9H6ClFO3S |
|---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
8-fluoro-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H6ClFO3S/c10-15(12,13)7-4-6-2-1-3-8(11)9(6)14-5-7/h1-4H,5H2 |
InChI Key |
PLCMWMKZRKDVIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC=C2)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6-[ethyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B15254136.png)
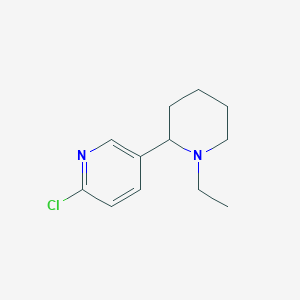
![3-Benzyl-6-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B15254151.png)
![({3-[1-(Bromomethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B15254163.png)
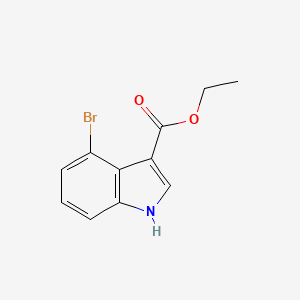
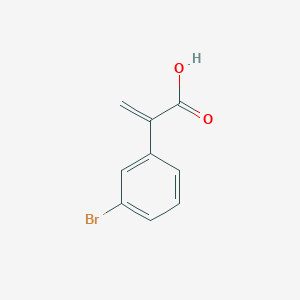
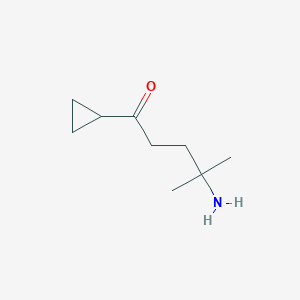
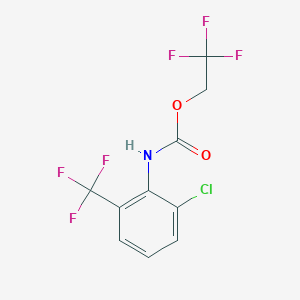
![1-[(Benzyloxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B15254193.png)
